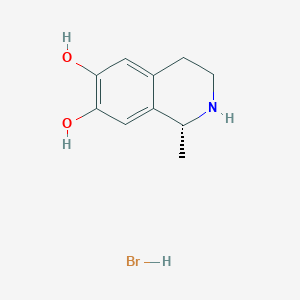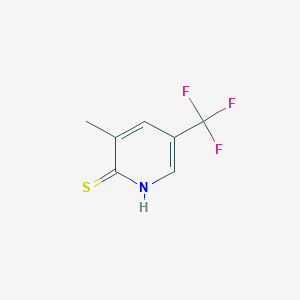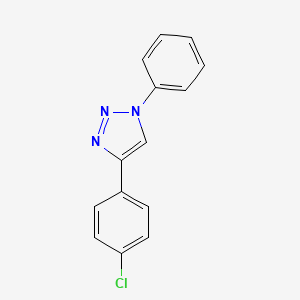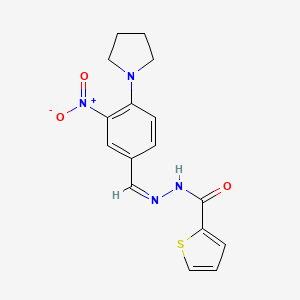
(E)-N'-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)thiophene-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)thiophene-2-carbohydrazide typically involves the condensation of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde with thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(E)-N’-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
科学的研究の応用
(E)-N’-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-N’-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The nitro group and hydrazide moiety are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N’-(3-nitrobenzylidene)thiophene-2-carbohydrazide
- N’-(4-(pyrrolidin-1-yl)benzylidene)thiophene-2-carbohydrazide
Uniqueness
(E)-N’-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)thiophene-2-carbohydrazide is unique due to the presence of both the nitro group and the pyrrolidinyl group, which may enhance its biological activity and chemical reactivity compared to similar compounds.
特性
分子式 |
C16H16N4O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
N-[(Z)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16N4O3S/c21-16(15-4-3-9-24-15)18-17-11-12-5-6-13(14(10-12)20(22)23)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8H2,(H,18,21)/b17-11- |
InChIキー |
NGVBDAMGXJVKGZ-BOPFTXTBSA-N |
異性体SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=N\NC(=O)C3=CC=CS3)[N+](=O)[O-] |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NNC(=O)C3=CC=CS3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene](/img/structure/B14114516.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)
![5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14114525.png)
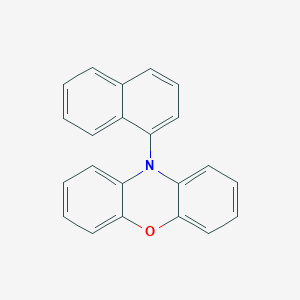


![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)

